13-Docosenoic acid

Vue d'ensemble

Description

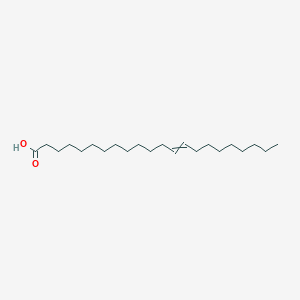

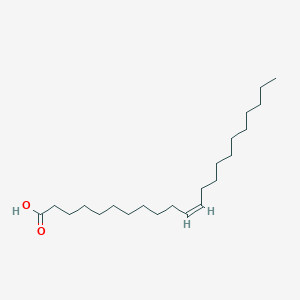

13-Docosenoic acid, also known as Erucic acid, is a 22-carbon monounsaturated fatty acid . It is found predominantly in canola oil . The molecular formula of 13-Docosenoic acid is C22H42O2 .

Synthesis Analysis

Erucic acid (EA; C22:1 ω-9; C22:1 Δ13C; cis -13-docosenoic acid) is a very-long-chain monounsaturated fatty acid (FA) that uses sucrose, a photosynthetic product, as the main carbon source, and is formed through carbon chain lengthening and desaturation . A process for the preparation of Docosanol involves the esterification of cis-13-docosenoic acid (Erucic acid) with MeOH or EtOH to produce methyl or ethyl docosenoate, which is then reduced with colloidal palladium to produce docosanoic acid .Molecular Structure Analysis

The molecular structure of 13-Docosenoic acid consists of a long chain of carbon atoms with a carboxylic acid group at one end . The molecular weight is 338.5677 .Chemical Reactions Analysis

Erucic acid is a precursor to brassylic acid, a C13-dicarboxylic acid that is used to make specialty polyamides and polyesters . The conversion entails ozonolysis, which selectively cleaves the C=C bond in erucic acid .Physical And Chemical Properties Analysis

13-Docosenoic acid has a molecular weight of 338.5677 . The fusion (melting) point is 334.65 K .Applications De Recherche Scientifique

Corrosion Inhibition : 13-Docosenoic acid amide derivatives have been synthesized and evaluated as corrosion inhibitors for the oil and gas industry. These compounds, especially at concentrations of 100 ppm, have shown significant inhibition efficiencies in suppressing corrosion of mild steel in acidic environments. Quantum chemical calculations suggest these compounds adsorb onto the metal surface through a combined physisorption and chemisorption mechanism (Elsharif et al., 2020).

Structural Analysis : The hydrocarbon chains of 13-docosenoic acid have been studied for their conformation and alignment. Research has revealed the adoption of an all-trans conformation forming an orthorhombic subcell with parallel skeletal planes (Kaneko et al., 1992).

Chromatography and Separation : Gas chromatography has been utilized to separate positional isomers of docosenoic acid on a highly polar ionic liquid column. This method allows for the effective separation of various isomers, including 13-docosenoic acid, in different temperatures and conditions (Shimizu & Ando, 2012).

Health and Safety Assessment : Studies on erucic acid in food and feed have assessed the risks associated with its consumption. Erucic acid has been identified as a potential health concern in some population groups, such as infants, with specific tolerable daily intake levels established based on toxicity studies (Knutsen et al., 2016).

Food and Oil Analysis : The determination of erucic acid content in oils and food products has been carried out through gas-liquid chromatography, which is essential for meeting regulatory standards and ensuring food safety (Ackman, Barlow, & Duthie, 1977).

Surface Active Agents : Erucic acid derivatives have been prepared and characterized for their use as nonionic, cationic, and anionic surfactants. These derivatives show unique behaviors and properties compared to other fatty acid derivatives due to their molecular size and stability (Jönsson et al., 1990).

Leather Treatment : Erucic acid modified montmorillonite has been used to create a nanocomposite applied in leather treatment, enhancing flame retardancy and improving the physical and mechanical properties of the leather (Lyu et al., 2016).

Safety and Hazards

Orientations Futures

Research is ongoing into the potential applications of 13-Docosenoic acid. For example, one study discusses the synthesis of a new class of corrosion inhibitors derived from natural fatty acid: 13-Docosenoic acid amide derivatives for the oil and gas industry . Another study highlights the factors that influence erucic acid production in genetically engineered Brassica napus .

Propriétés

IUPAC Name |

docos-13-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUOLQHDNGRHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859200 | |

| Record name | Docos-13-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072-39-5 | |

| Record name | 13-Docosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)